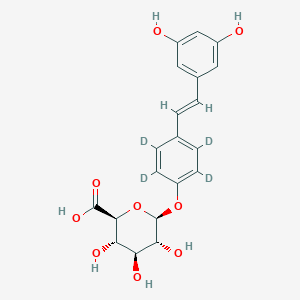

Resveratrol-4-O-D-Glucuronide D4

Übersicht

Beschreibung

Resveratrol-4-O-D-Glucuronide D4 is a deuterium-labeled derivative of trans-resveratrol-4'-O-D-glucuronide. This compound is a stilbenoid glycoside, often found in red wine and various foods. It is primarily used in scientific research due to its stable isotopic labeling, which aids in tracing and quantification during drug development processes.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the glucuronidation of trans-resveratrol using UDP-glucuronosyltransferase (UGT) enzymes, specifically the UGT1A9 isoform.

Industrial Production Methods: Large-scale production involves optimizing the enzymatic reaction conditions, such as pH, temperature, and substrate concentration, to achieve high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or metal catalysts.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve the replacement of hydrogen atoms with deuterium or other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, metal catalysts (e.g., palladium on carbon), acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether or alcohol solvents.

Substitution: Deuterium gas, deuterated solvents, and specific catalysts.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Deuterium-labeled or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

3.1 Cardiovascular Health

Clinical studies have demonstrated that resveratrol can improve vascular health by enhancing nitric oxide production and reducing oxidative stress . As a metabolite, R4G may contribute to these effects by maintaining higher plasma concentrations of resveratrol derivatives.

3.2 Cognitive Function

Research suggests that resveratrol metabolites may also play a role in cognitive health by upregulating antioxidant enzymes and protecting against neurodegenerative diseases . The potential neuroprotective effects of R4G warrant further investigation.

Pharmacokinetics and Bioavailability

The bioavailability of resveratrol is notably low; however, studies using novel delivery systems have shown that formulations such as LipiSperse can significantly enhance the absorption of resveratrol and its metabolites like R4G . This improvement in bioavailability is crucial for maximizing therapeutic effects.

Case Studies

Wirkmechanismus

The compound exerts its effects through its interaction with molecular targets and pathways involved in cellular processes. Resveratrol-4-O-D-Glucuronide D4 is known to modulate pathways related to oxidative stress, inflammation, and cell proliferation. Its deuterium labeling helps in studying these mechanisms with greater precision.

Vergleich Mit ähnlichen Verbindungen

Trans-resveratrol-3-O-D-glucuronide

Trans-resveratrol-4'-O-glucuronide

Trans-resveratrol-3,5-dihydroxystilbene

This comprehensive overview highlights the significance of Resveratrol-4-O-D-Glucuronide D4 in scientific research and its potential applications in various fields

Biologische Aktivität

Resveratrol-4-O-D-Glucuronide D4 is a glucuronide metabolite of resveratrol, a polyphenolic compound found in various plants, particularly in grapes and berries. This compound has garnered attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential.

This compound is a deuterium-labeled analog of resveratrol, which allows it to be used as an internal standard in pharmacokinetic studies. This labeling aids in the accurate measurement of the compound's concentration in biological samples during analytical research .

Metabolism and Bioavailability

Resveratrol undergoes extensive metabolism in the body, primarily converting into glucuronides and sulfates. Studies indicate that after ingestion, resveratrol is predominantly found in its metabolized forms, with glucuronides being significant contributors to its biological effects .

The pharmacokinetics of resveratrol and its metabolites have been explored through various delivery methods. For instance, transbuccal administration has shown higher bioavailability compared to gastrointestinal intake, leading to increased plasma concentrations of resveratrol metabolites .

Antioxidant Effects

Resveratrol and its glucuronide metabolites exhibit substantial antioxidant activity. Research has demonstrated that these compounds can reduce oxidative stress markers in various cell types. For example, studies on macrophages have shown that resveratrol metabolites decrease the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor α .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been highlighted in several studies. It has been shown to inhibit the activation of nuclear factor κB (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators .

Anticancer Activity

Research indicates that resveratrol and its metabolites may possess anticancer properties. In vitro studies have demonstrated that this compound can protect against DNA damage induced by chemotherapeutic agents such as camptothecin and topotecan. The mechanism involves reducing DNA strand breaks without affecting apoptosis levels . Additionally, animal studies suggest that resveratrol can inhibit tumor growth and improve survival rates in cancer models .

Clinical Studies on Resveratrol

A notable clinical study examined the effects of resveratrol supplementation on blood chemistry and overall health. Participants received varying doses through different delivery methods, revealing insights into the pharmacokinetics and biological effects of resveratrol metabolites, including this compound .

In Vitro Studies on DNA Damage

In vitro experiments using Jurkat T cells demonstrated that pretreatment with this compound significantly reduced DNA damage induced by topoisomerase inhibitors. The results indicate that glucuronidated metabolites may offer protective effects against certain types of chemotherapy-induced damage .

Comparative Analysis

| Property | Resveratrol | This compound |

|---|---|---|

| Chemical Structure | Polyphenolic compound | Glucuronide metabolite |

| Bioavailability | Moderate | High (via transbuccal delivery) |

| Antioxidant Activity | Strong | Strong |

| Anti-inflammatory Effects | Yes | Yes |

| Anticancer Properties | Yes | Yes |

Analyse Chemischer Reaktionen

Aqueous Stability and Hydrolysis

The glucuronide bond’s stability is critical for bioavailability. Studies on analogous resveratrol glucuronides reveal:

Chemical Hydrolysis

Enzymatic Hydrolysis

| Enzyme | Reaction Efficiency | Notes |

|---|---|---|

| β-Glucuronidase | Rapid cleavage (≥90% in 1 hour) | Generates deuterated resveratrol and glucuronic acid . |

Metabolic Reactions

In vivo, Resveratrol-4-O-D-glucuronide D4 undergoes:

-

Sulfation : Secondary conjugation at remaining hydroxyl groups, forming mixed sulfoglucuronides .

-

Enterohepatic Recirculation : Hydrolysis in the gut by microbial β-glucuronidase, followed by reabsorption .

Pharmacokinetic Data

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Half-life (serum) | 1.2 ± 0.3 hours | |

| Cmax (µM) | 0.60 ± 0.15 |

Analytical Characterization

LC-MS/MS profiling confirms isotopic integrity and metabolic fate:

-

Precursor ion : m/z 403.32 → 227.32 (glucuronide cleavage) .

-

Deuterium retention : >98% isotopic purity observed in serum metabolites .

Key Stability Challenges

This compound’s robust synthetic accessibility and metabolic stability make it a vital tool for preclinical resveratrol research .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-IBVOQACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126434 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420291-58-2 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420291-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.